molecular formula C10H14ClNO2 B1265621 3-Chloro-N,N-bis(2-hydroxyethyl)aniline CAS No. 92-00-2

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

Cat. No. B1265621
CAS RN: 92-00-2
M. Wt: 215.67 g/mol
InChI Key: MVQUJEUCFOGFJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, such as derivatives and analogs, has been explored in several studies. For instance, the intramolecular cyclization of N,N-bis(2-hydroxy-3-chloropropyl)aniline has been investigated, highlighting the kinetics and mechanisms underlying the formation of these compounds (Podzimek et al., 1991). Another study focused on the oxidative C-C bond formation using phenyliodine bis(trifluoroacetate), demonstrating the synthesis of 3-hydroxy-2-oxindole derivatives from anilides, showcasing the versatility in synthesizing complex structures (Wang et al., 2012).

Molecular Structure Analysis

The structural analysis of related compounds provides insights into the molecular arrangement and stability of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline derivatives. For example, X-ray crystallography has been utilized to determine the structure of bis(amine anhydride)s and their polymers, revealing the influence of molecular structure on the material's properties (Li et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-N,N-bis(2-hydroxyethyl)aniline and its derivatives are key to understanding its reactivity and potential applications. Studies have demonstrated various reactions, including the synthesis of polyimides with high thermal properties, indicating the compound's utility in creating materials with specific desired characteristics (Myung et al., 2003).

Physical Properties Analysis

The physical properties of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline and related compounds, such as solubility, thermal stability, and glass transition temperatures, have been extensively studied. These properties are crucial for determining the suitability of these compounds in various applications, including the synthesis of novel polyimides with outstanding solubility and thermal stability (Myung et al., 2003).

Chemical Properties Analysis

The chemical properties, such as reactivity and the ability to undergo specific reactions, are essential for the application of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline in synthetic chemistry. Research has shown that derivatives of this compound can engage in a variety of chemical transformations, leading to the production of materials with unique properties and applications (Li et al., 2007).

Scientific Research Applications

Optical Properties and Photochromism

3-Chloro-N,N-bis(2-hydroxyethyl)aniline has been utilized in the study of photochromic materials. A notable example is its reaction with tetracyano-p-quinodimethane (TCNQ), leading to a photochromic red chromophore. This chromophore exhibits a novel intramolecular charge transfer process upon UV irradiation, changing from red to blue, demonstrating potential applications in optical materials and molecular electronics (Zaidi, Bryce, & Cross, 2000).

Epoxy Systems and Water Resistance

The compound has been studied in the context of epoxy systems, particularly for its role in improving water resistance. Modified anilines, including 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, have been synthesized and cured with aromatic diamines to investigate the effect of halogen substitution on water absorption. These modifications have shown significant improvements in reducing water absorption in epoxy systems, indicating its utility in creating more durable and resistant materials (Johncock & Tudgey, 1983).

Analytical Applications in Polymer Science

In analytical chemistry, particularly in the analysis of epoxy resins, derivatives of 3-Chloro-N,N-bis(2-hydroxyethyl)aniline have been crucial. For instance, the analysis of N,N-bis(2,3-epoxypropyl) aniline and related intermediates using chromatographic techniques (GPC and HPLC) has been documented. These studies focus on isolating impurities and understanding the synthesis mechanisms of these compounds, which are essential for the quality control and development of epoxy resin materials (Podzimek et al., 1990).

Drug Delivery Systems

Research has also explored the use of polymers derived from anilines, including 3-Chloro-N,N-bis(2-hydroxyethyl)aniline, in drug delivery systems. One study describes the creation of magnetic nanoparticles using a polymer based on aniline for enhancing the therapeutic capacity of 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), a compound used in brain tumor treatments. These findings highlight the potential of such compounds in targeted drug delivery and cancer therapy (Hua et al., 2011).

Synthesis of Medicinal Compounds

The compound has been used in the synthesis of medicinal chemicals. For instance, a synthetic method for S(-)-3-(4-phenyl-1-piperazinyl)-1,2-propanediol (Levodropopizine), a cough suppressant, involved the reaction of aniline with bis(2-hydroxyethyl) amine. This synthesis route is noted for its practicality, cost-effectiveness, and accessibility of starting materials (Xiong Jun, 2001).

Safety And Hazards

While specific safety and hazard information for 3-Chloro-N,N-bis(2-hydroxyethyl)aniline is not available, general safety measures for handling similar compounds include avoiding dust formation, using personal protective equipment as required, and ensuring adequate ventilation .

properties

IUPAC Name

2-[3-chloro-N-(2-hydroxyethyl)anilino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO2/c11-9-2-1-3-10(8-9)12(4-6-13)5-7-14/h1-3,8,13-14H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVQUJEUCFOGFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4026557
Record name 2,2'-(3-Chlorophenylimino)diethanol
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Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-N,N-bis(2-hydroxyethyl)aniline

CAS RN

92-00-2
Record name 2,2′-[(3-Chlorophenyl)imino]bis[ethanol]
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Record name 3-Chloro-N,N-bis(2-hydroxyethyl)aniline
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Record name 92-00-2
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Record name Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-
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Record name 2,2'-(3-Chlorophenylimino)diethanol
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Record name 2,2'-(3-chlorophenylimino)diethanol
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Record name 3-CHLORO-N,N-BIS(2-HYDROXYETHYL)ANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RW Sabnis, G Kazemi, DW Rangnekar - Bulletin of the Chemical …, 1991 - journal.csj.jp
Synthesis of 5-(hetoarylazo or arylazo)thiophene derivatives (6a–g) was achieved by diazotization of ethyl 5-amino-2,4-bis(ethoxycarbonyl)-3-thiopheneacetate (3) using nitrosyl …
Number of citations: 27 www.journal.csj.jp

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